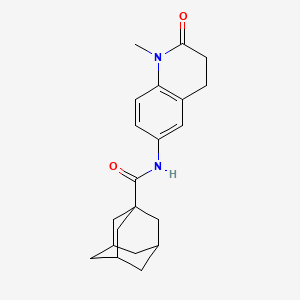

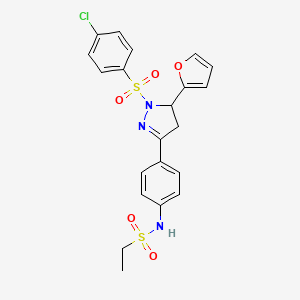

![molecular formula C15H14N4O2S B3017448 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-58-1](/img/structure/B3017448.png)

2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" appears to be a derivative within the class of thiazolopyridazin compounds. These compounds have been studied for their potential as inhibitors of HIF prolyl 4-hydroxylase (PHD), which is an enzyme involved in the regulation of the hypoxia-inducible factor (HIF) pathway. The inhibition of PHD can stabilize HIF, which may have therapeutic implications in diseases where hypoxia plays a key role, such as cancer and ischemic diseases.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a one-pot synthesis method has been developed for the preparation of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates, which are structurally related to the compound . This method starts from amino acid esters and azides, indicating that similar synthetic strategies could potentially be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of thiazolopyridazin derivatives is crucial for their activity as PHD inhibitors. The structure-activity relationship (SAR) of these compounds has been explored, and the complex structure of a related compound with PHD2 has been obtained to aid in lead optimization . This suggests that the molecular structure of "this compound" would also be critical for its potential inhibitory activity and could be studied using similar modeling and structural analysis techniques.

Chemical Reactions Analysis

The related compounds have been shown to undergo further chemical reactions. For example, hydrazide derivatives have been reacted with selected aldehydes to yield corresponding hydrazones . This indicates that the compound may also be amenable to further chemical modifications, which could be explored to enhance its biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can provide some insights. Typically, the solubility, stability, and reactivity of such compounds would be important parameters to consider in the context of drug development. The efficient synthesis methods and the SAR studies suggest that these properties are being optimized in the related compounds .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The compound 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, along with related thiazolo[4,5-d]pyridazines, has been synthesized and evaluated for antimicrobial properties. A study by Faidallah et al. (2013) reports the synthesis of novel thiazolo[4,5-d]pyridazines and their broad spectrum of antibacterial activity, particularly against Gram-positive strains, and also their effectiveness against Candida albicans fungus, comparable to Clotrimazole. This highlights the potential of such compounds in developing new antimicrobial agents (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Analgesic Properties

Another research avenue explores the analgesic properties of related compounds. Demchenko et al. (2012) synthesized a series of new [1,3]thiazolo[4,5-d] pyridazine-4(5Н)-ones and tested their analgesic activity in vivo, showing that certain substituents can significantly enhance the analgesic effect. This suggests potential applications in pain management and the development of new analgesic drugs (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).

Antioxidant Activity

Compounds related to this compound have also been studied for their antioxidant properties. Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked heterocycles, including thiazoles, and evaluated their antioxidant activity. The study found that certain derivatives exhibited excellent antioxidant activity, surpassing that of standard ascorbic acid, indicating their potential use in combating oxidative stress-related diseases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Anticancer Activity

Research into the anticancer potential of thiazolo[4,5-d]pyridazine derivatives has shown promising results. Ekrek et al. (2022) synthesized a series of thiazole and thiadiazole derivatives, some of which exhibited significant anticancer activity against various cancer cell lines. The study highlights the potential of these compounds in the development of new anticancer therapies, with certain derivatives inducing apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Mécanisme D'action

Orientations Futures

Despite the large number of publications in the last two decades, only a few methodologies are known for the synthesis of thiazolothiazoles . There is plenty of room for improvement and broadening of the material scope . Future research could focus on exploring new synthetic methods and expanding the range of materials prepared to date .

Propriétés

IUPAC Name |

2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-8-3-5-10(6-4-8)12-14-13(17-9(2)22-14)15(21)19(18-12)7-11(16)20/h3-6H,7H2,1-2H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEOTCHSCSAWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

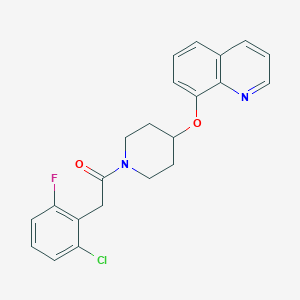

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

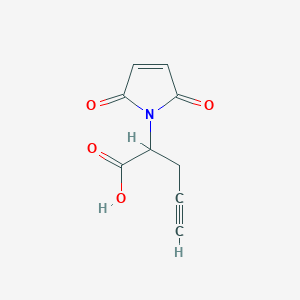

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

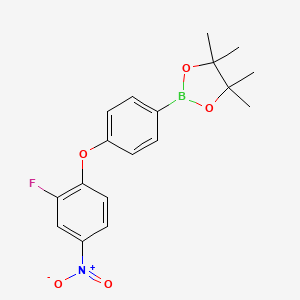

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)